molecular formula C19H18N4OS3 B12009641 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide CAS No. 315201-15-1

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B12009641
CAS No.: 315201-15-1
M. Wt: 414.6 g/mol
InChI Key: OGNAZMIDXDKCJN-RGVLZGJSSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.

    Formation of the Hydrazide Moiety: The hydrazide moiety can be formed by reacting the thiadiazole intermediate with hydrazine hydrate.

    Condensation Reaction: Finally, the hydrazide intermediate is reacted with 4-methylbenzaldehyde to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles such as thiols or amines.

    Condensation: The hydrazide moiety can participate in condensation reactions with various aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound can be investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:

    2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetohydrazide: This compound features a triazole ring instead of a thiadiazole ring and a furyl group instead of a benzylsulfanyl group.

    2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide: This compound contains a triazole ring and a dimethoxyphenyl group, highlighting the structural diversity within this class of compounds.

The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

315201-15-1

Molecular Formula

C19H18N4OS3

Molecular Weight

414.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H18N4OS3/c1-14-7-9-15(10-8-14)11-20-21-17(24)13-26-19-23-22-18(27-19)25-12-16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,21,24)/b20-11+

InChI Key

OGNAZMIDXDKCJN-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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